![molecular formula C13H16O3 B107270 Ethyl 3-oxo-5-phenylpentanoate CAS No. 17071-29-3](/img/structure/B107270.png)
Ethyl 3-oxo-5-phenylpentanoate
Overview
Description
Ethyl 3-oxo-5-phenylpentanoate is an organic compound with the linear formula C13H16O3 . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-5-phenylpentanoate is represented by the linear formula C13H16O3 . The molecular weight of the compound is 220.271 g/mol .Physical And Chemical Properties Analysis
Ethyl 3-oxo-5-phenylpentanoate is a liquid at room temperature . It has a theoretical density of 1.072 g/cm^3 . The boiling point of the compound is 309.5 °C at 760 mmHg . The compound has a refractive index of 1.503 .Scientific Research Applications
Chemical Synthesis
Ethyl 3-oxo-5-phenylpentanoate is used in chemical synthesis . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis of Benzoquinoline Derivatives
This compound has been used in the synthesis of benzoquinoline derivatives . The condensation of ethyl acetoacetate and ethyl 3-oxo-3- (2-furyl-, 2-quinolyl-, 3-pyridyl)propanoates with azomethines of 2-naphthylamine series led to the formation of ethyl (3-arylbenzo [f]quinol-1-yl)acetates and of esters of the corresponding 3-aryl-1-heteryl-2-benzo [f]quinolylcarboxylic acids .
Intermediate Reaction Products
Ethyl 3-oxo-5-phenylpentanoate has been isolated as an intermediate reaction product . It was found as ethyl 5- (2-naphthylamino)-3-oxo-5-phenylpentanoate, 2- [ (aryl) (2-naphthylamino)methyl]-3-heteryl-3-oxopropanoates, dihydro and tetrahydro derivatives of benzoquinolylacetic and benzoquinolinecarboxylic acids .
Mechanism of Action
Target of Action
Ethyl 3-oxo-5-phenylpentanoate is a unique chemical compound with a linear formula of C13H16O3
Biochemical Pathways
One study suggests that it may be involved in the synthesis of benzo[f]quinoline derivatives . The condensation of ethyl acetoacetate and ethyl 3-oxo-3-propanoates with azomethines of 2-naphthylamine series led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and of esters of the corresponding 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids .
properties
IUPAC Name |
ethyl 3-oxo-5-phenylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJGEFZGPKCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937816 | |
Record name | Ethyl 3-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-5-phenylpentanoate | |
CAS RN |
17071-29-3 | |
Record name | 17071-29-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes to obtain Ethyl 3-oxo-5-phenylpentanoate?
A: Ethyl 3-oxo-5-phenylpentanoate serves as a valuable precursor in organic synthesis. One method involves utilizing Ethyl 3-oxo-5-phenylpentanoate as a starting material to synthesize complex molecules like 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones and 5-aryl-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-ones []. This approach highlights the compound's versatility in constructing diverse molecular scaffolds.
Q2: Can Ethyl 3-oxo-5-phenylpentanoate be synthesized enantioselectively?
A: Yes, Ethyl 3-oxo-5-phenylpentanoate can be enantioselectively reduced to its corresponding chiral alcohol. Research has demonstrated the successful use of whole-cell biocatalysts for this purpose [, ]. By screening various microorganisms, researchers identified suitable catalysts capable of producing both enantiomers of Ethyl 3-hydroxy-5-phenylpentanoate with high enantiomeric excesses (up to 99% ee). This approach highlights the potential of biocatalysis in synthesizing chiral building blocks for pharmaceuticals and other fine chemicals.
Q3: What factors can influence the enantioselectivity of Ethyl 3-oxo-5-phenylpentanoate reduction using biocatalysts?
A3: The enantioselectivity of Ethyl 3-oxo-5-phenylpentanoate reduction using biocatalysts can be influenced by several factors, including:
- Choice of biocatalyst: Different microorganisms possess varying enzymatic machinery, leading to distinct selectivities for specific enantiomers [, ].
- Optimization of reaction parameters: Fine-tuning reaction parameters like cofactor concentrations, recycling systems, and the amount of 2-propanol can significantly enhance enantiomeric excess [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.